Cyclohexane-1,4-diamine
Overview
Description
Cyclohexane-1,4-diamine is a chemical compound that serves as a versatile intermediate in the synthesis of various complex molecules. It is characterized by the presence of two amine groups attached to a cyclohexane ring, which can participate in a variety of chemical reactions due to their nucleophilic nature.
Synthesis Analysis
The synthesis of cyclohexane-1,4-diamine derivatives has been explored in several studies. For instance, a dimeric bidentated NHC–Pd(II) complex was synthesized from trans-cyclohexane-1,2-diamine, demonstrating the potential of cyclohexane diamines to form complex structures with metal ions . Another study reported the synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes, highlighting the ability of cyclohexane-1,4-diamine to act as a ligand for metal ions .
Molecular Structure Analysis
The molecular structure of cyclohexane-1,4-diamine derivatives has been characterized using various analytical techniques. For example, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines was studied, revealing the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their structural arrangement . Additionally, an orthorhombic polymorph of a cyclohexa-1,4-diene-1,4-diamine derivative was described, with the molecule displaying a centrosymmetric structure and significant π–π stacking interactions .
Chemical Reactions Analysis
Cyclohexane-1,4-diamine and its derivatives participate in various chemical reactions. They have been used as catalysts in enantioselective conjugate additions of ketones to nitro olefins , and in the intramolecular bromo-amination of cyclohexadiene aminals for the asymmetric synthesis of natural products . Furthermore, N,N'-dialkylated derivatives of cyclohexane-1,2-diamine have been applied as asymmetric ligands and organocatalysts in the synthesis of alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,4-diamine derivatives are influenced by their molecular structure. The electrochemical properties of metal complexes derived from cyclohexane-1,4-diamine are characterized by reversible and quasi-reversible redox waves . The solubility and thermal stability of polyimides based on cyclohexane-1,4-diamine derivatives have also been investigated, demonstrating excellent solubility in organic solvents and high thermal stability . The structural properties of cyclohexane-1,4-diamine complexes with copper(II) and zinc(II) have been studied, revealing their two-dimensional hydrogen-bonded supramolecular complexes .
Scientific Research Applications
1. Recrystallization Processes
- Summary of Application: Cyclohexane-1,4-diamine derivatives, specifically trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine (1,4-DAX) and trans-N,N′-bis(9-phenyl-9-thioxanthenyl)cyclohexane-1,4-diamine (1,4-DAT), have been used as host compounds for the enclathration of aniline (ANI), N-methylaniline (NMA), and N,N-dimethylaniline (DMA) guest solvents .
- Methods of Application: The host compounds were recrystallized from mixtures of these guests .
- Results or Outcomes: The host selectivities were in the order NMA > ANI > DMA and NMA > DMA > ANI for 1,4-DAX and 1,4-DAT, respectively .
2. Allosteric MALT1 Inhibitors
- Summary of Application: Cyclohexane-1,4-diamines have been used in the discovery and optimization of a novel series of allosteric MALT1 inhibitors .
- Methods of Application: X-ray analysis was used to confirm that the compound binds to an induced allosteric site in MALT1 .
- Results or Outcomes: The optimized compound showed single digit micromolar cell potency, high selectivity, and an excellent in vivo rat PK profile with low clearance and high oral bioavailability .
3. Preparation of Fully Aliphatic Polyimides
- Summary of Application: Trans-1,4-Diaminocyclohexane has been used in the preparation of fully aliphatic polyimides .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Synthesis of Novel Two-Dimensional Layered Zinc Phosphate
- Summary of Application: Trans-1,4-Diaminocyclohexane has been used as the structure-directing agent in the synthesis of novel two-dimensional layered zinc phosphate .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
5. Organic Intermediates and Epoxy Curing Agents
- Summary of Application: 1,4-Cyclohexanediamine can be used as organic intermediates and epoxy curing agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Active Agent and Catalyst in Chemical Reactions
- Summary of Application: 1,4-Cyclohexanediamine is used as an active agent and catalyst in chemical reactions, especially in polymer synthesis and dye preparation .
- Methods of Application: One common method of preparing 1,4-Cyclohexanediamine is by reacting cyclohexanone with ammonia. By heating a mixture of cyclohexanone and aqueous ammonia under appropriate reaction conditions, the carbonyl group in the cyclohexanone molecule is replaced by an amino group, thus forming 1,4-Cyclohexanediamine .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Complementary Host Behaviour of trans-Cyclohexane-1,4-diamine Derivatives
- Summary of Application: trans-Cyclohexane-1,4-diamine derivatives have been used as host compounds for the enclathration of aniline (ANI), N-methylaniline (NMA) and N,N-dimethylaniline (DMA) guest solvents .
- Methods of Application: The host compounds were recrystallized from mixtures of these guests .
- Results or Outcomes: The host selectivities were in the order NMA > ANI > DMA .
5. Pt(IV) Complexes Based on Cyclohexanediamines
- Summary of Application: Cyclohexane-1,4-diamine has been used in the synthesis of Pt(IV) complexes based on cyclohexanediamines and the histone deacetylase inhibitor 2-(2-propynyl)octanoic acid .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Active Agent and Catalyst in Chemical Reactions
- Summary of Application: 1,4-Cyclohexanediamine is used as an active agent and catalyst in chemical reactions, especially in polymer synthesis and dye preparation .
- Methods of Application: One common method of preparing 1,4-Cyclohexanediamine is by reacting cyclohexanone with ammonia .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
Cyclohexane-1,4-diamine is classified as a combustible liquid. It can cause severe skin burns and eye damage . Safety measures include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended to wear protective clothing and eye protection when handling this compound .
Future Directions
Cyclohexane-1,4-diamine has vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks . The ability to use RANEY® Ni and ammonia in the process of transforming beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .
properties
IUPAC Name |
cyclohexane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIRRGRTJUUZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185071, DTXSID70884854, DTXSID90883869 | |
Record name | 1,4-Diaminocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediamine, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediamine, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane-1,4-diamine | |
CAS RN |
3114-70-3, 2615-25-0, 15827-56-2 | |
Record name | 1,4-Diaminocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanediamine, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diaminocyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanediamine, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanediamine, cis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanediamine, trans- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Diaminocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediamine, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediamine, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-1,4-Cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-1,4-Cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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